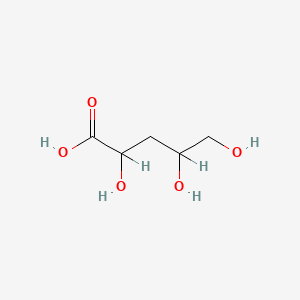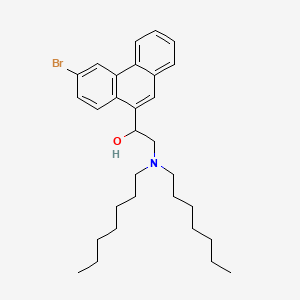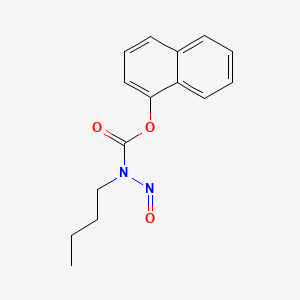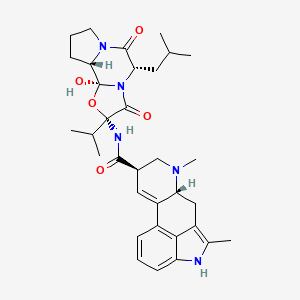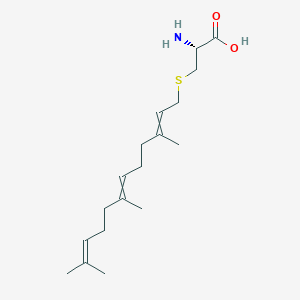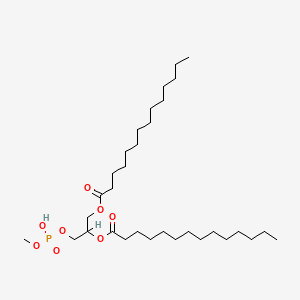
4'-Hydroxydiazepam
Overview
Description
4’-Hydroxydiazepam is a metabolite of diazepam, a well-known benzodiazepine used for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties . This compound is part of the benzodiazepine family, which acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxydiazepam typically involves the hydroxylation of diazepam. This can be achieved through various methods, including enzymatic reactions using cytochrome P450 enzymes such as CYP2C19 and CYP3A4 . These enzymes catalyze the hydroxylation at the 4’ position of the diazepam molecule.
Industrial Production Methods: Industrial production of 4’-Hydroxydiazepam often involves the use of microbial biotransformation processes. Specific strains of bacteria or fungi are employed to convert diazepam into its hydroxylated form under controlled conditions . This method is preferred due to its efficiency and the ability to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxydiazepam undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can convert it back to diazepam or other related compounds.
Substitution: Various substitution reactions can modify the hydroxyl group, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include other hydroxylated metabolites, diazepam, and various substituted derivatives .
Scientific Research Applications
4’-Hydroxydiazepam has several scientific research applications:
Mechanism of Action
4’-Hydroxydiazepam exerts its effects by binding to the GABA-A receptor in the central nervous system. This binding enhances the effect of GABA, leading to increased neuronal inhibition and producing anxiolytic, sedative, and muscle relaxant effects . The molecular targets involved include the alpha and gamma subunits of the GABA-A receptor .
Comparison with Similar Compounds
Diazepam: The parent compound from which 4’-Hydroxydiazepam is derived.
Nordiazepam: Another metabolite of diazepam with similar pharmacological properties.
Temazepam: A related benzodiazepine with sedative effects.
Uniqueness: 4’-Hydroxydiazepam is unique due to its specific hydroxylation at the 4’ position, which influences its pharmacokinetic and pharmacodynamic properties. This modification can affect its potency, duration of action, and metabolic pathway compared to other benzodiazepines .
Properties
IUPAC Name |
7-chloro-5-(4-hydroxyphenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-14-7-4-11(17)8-13(14)16(18-9-15(19)21)10-2-5-12(20)6-3-10/h2-8,20H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWLIWUKIFGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938320 | |
| Record name | 7-Chloro-1-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17311-35-2 | |
| Record name | 4'-Hydroxydiazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017311352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-1-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

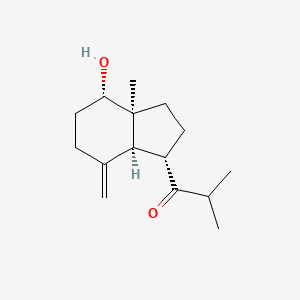
![N-[2-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE](/img/structure/B1220854.png)

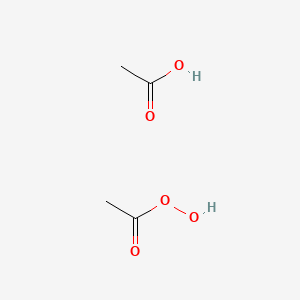

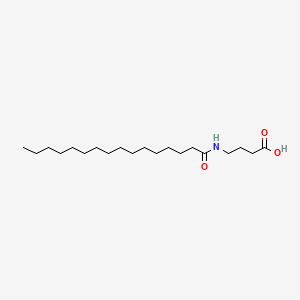
![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B1220863.png)
